1-Benzyl-3-bromo-1H-indazole

Overview

Description

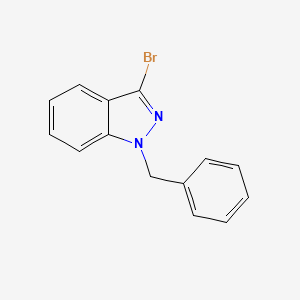

1-Benzyl-3-bromo-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of a bromine atom at the third position and a benzyl group at the first position of the indazole ring makes this compound unique and of significant interest in medicinal chemistry .

Mechanism of Action

Target of Action

1-Benzyl-3-bromo-1H-indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering the signaling pathways they are involved in .

Biochemical Pathways

Given its targets, it is likely that this compound affects pathways related to cell cycle regulation and dna damage response . The downstream effects of these changes could include alterations in cell proliferation and survival .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. For instance, inhibition of CHK1 and CHK2 kinases could lead to disruption of cell cycle regulation, potentially resulting in cell death . Similarly, modulation of SGK activity could affect a variety of cellular processes, including cell volume regulation .

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 1-Benzyl-3-bromo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods generally provide good to excellent yields with minimal byproducts.

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

1-Benzyl-3-bromo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The indazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 1-benzyl-3-azido-1H-indazole.

Scientific Research Applications

1-Benzyl-3-bromo-1H-indazole has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.

Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.

Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

1-Benzyl-3-bromo-1H-indazole can be compared with other indazole derivatives such as:

1-Benzyl-1H-indazole: Lacks the bromine atom, which may result in different biological activities and reactivity.

3-Bromo-1H-indazole: Lacks the benzyl group, which may affect its solubility and binding properties.

1-Benzyl-3-azido-1H-indazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Benzyl-3-bromo-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the third position and a benzyl group at the first position of the indazole ring. The molecular formula is , with a molecular weight of 287.15 g/mol .

| Property | Value |

|---|---|

| Molecular Weight | 287.15 g/mol |

| CAS Number | 29985-03-3 |

| Chemical Structure | Structure |

The primary targets of this compound include:

- CHK1 and CHK2 Kinases : These kinases are crucial for cell cycle regulation and DNA damage response. Inhibition of these kinases can lead to disrupted cell cycle progression and apoptosis in cancer cells .

- Human Serum and Glucocorticoid Dependent Kinase (SGK) : This kinase is involved in various cellular processes, including metabolism and cell survival .

The compound's interaction with these targets suggests that it may exert its effects through modulation of key signaling pathways related to cell proliferation and survival.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- MCF-7 (breast cancer) : The compound showed promising growth inhibition, with an IC50 value indicating effective cytotoxicity .

- A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Preliminary studies suggest that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antifungal Activity : While less potent than its antibacterial effects, some studies report moderate antifungal activity against specific strains .

Study on Anticancer Efficacy

A recent study assessed the anticancer efficacy of various indazole derivatives, including this compound. The study found that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between this compound and its targets, providing insights into its mode of action at the molecular level. These studies indicate that the compound binds effectively within the active sites of CHK1 and CHK2 kinases, disrupting their normal function and leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name |

1-benzyl-3-bromoindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHSJONHUNOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29985-03-3 | |

| Record name | 1-benzyl-3-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.